molecular formula C10H9BrN2O B1289359 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole CAS No. 362529-03-1

5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B1289359
CAS No.: 362529-03-1
M. Wt: 253.09 g/mol
InChI Key: RWTXHMRWDVQEOV-UHFFFAOYSA-N
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Description

5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a para-bromomethylphenyl group at the 5-position. Key properties include:

  • Molecular formula: C₁₀H₉BrN₂O
  • Melting point: 114–116°C
  • CAS Registry Number: 362529-03-1
  • Synonyms: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide, AGN-PC-01V5SF .

The bromomethyl group enhances reactivity for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTXHMRWDVQEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593233
Record name 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
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Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-03-1
Record name 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362529-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Oxadiazole Ring

The oxadiazole ring is typically synthesized by cyclizing appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A common method involves:

  • Reagents : Hydrazides (e.g., 4-bromobenzohydrazide) and carboxylic acid derivatives (e.g., acetic anhydride).

  • Conditions : The reaction is often conducted under dehydrating conditions using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

General Reaction Scheme:

$$
\text{Hydrazide} + \text{Carboxylic Acid Derivative} \xrightarrow{\text{POCl}_3} \text{Oxadiazole}
$$

Introduction of the Bromomethyl Group

The bromomethyl group can be introduced via bromination of a methyl group on the phenyl ring. This step typically employs:

  • Reagents : N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions.

  • Conditions : The reaction is generally performed in an inert atmosphere to prevent unwanted side reactions.

General Reaction Scheme:

$$
\text{Phenylmethyl Compound} + \text{NBS} \xrightarrow{\text{Radical Initiator}} \text{Bromomethyl Phenyl Compound}
$$

Molecular Mechanism

The molecular interactions facilitated by the bromomethyl group lead to significant biological effects:

  • Enzyme Inhibition : The compound's reactive bromomethyl group can modify protein functions by forming covalent bonds with amino acid residues in enzymes.

Spectroscopic Characterization

Characterization techniques such as NMR and mass spectrometry are critical for confirming the structure and purity of synthesized compounds:

  • NMR Analysis : The bromomethyl protons typically resonate at δ ~4.3–4.5 ppm.

  • Mass Spectrometry : Provides molecular ion peaks corresponding to the expected molecular weight (e.g., 253.09 g/mol).

The preparation methods for 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole involve well-established synthetic routes that leverage cyclization and bromination techniques. Ongoing research into its biochemical properties underscores its potential applications in medicinal chemistry and highlights the importance of optimizing synthesis for industrial scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The bromomethyl group is a reactive site for nucleophilic substitution reactions.
    • Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
    • Reduction reactions can target the oxadiazole ring or the bromomethyl group, depending on the reagents used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted oxadiazoles with various functional groups depending on the nucleophile used.
  • Oxidized products such as aldehydes or carboxylic acids.
  • Reduced products such as alcohols or amines.

Scientific Research Applications

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity of oxadiazole derivatives is often attributed to their ability to inhibit enzymes and proteins involved in cancer progression. For instance, compounds have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .
  • Case Studies :
    • A study synthesized several oxadiazole derivatives and tested their efficacy against leukemia cell lines. One compound demonstrated an IC50 value of 3.52 µM against HL-60 cells, indicating potent activity .
    • Another research highlighted that structural modifications on the oxadiazole ring improved anticancer activity significantly, with some compounds showing GI50 values below 10 µM across multiple cancer types including breast and lung cancers .

Antimicrobial Properties

5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole has also been evaluated for its antimicrobial activity against a range of pathogens.

  • Antibacterial Activity : Studies have demonstrated that certain derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds were screened against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics like amoxicillin .
  • Antifungal Activity : The antifungal potential was assessed against fungi such as Candida albicans and Aspergillus niger, with some derivatives outperforming conventional antifungal agents like ketoconazole .

Neuroprotective Effects

Recent studies have indicated that oxadiazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.

  • Monoamine Oxidase Inhibition : Some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Compounds exhibited IC50 values significantly lower than standard drugs, suggesting their potential as safer alternatives for neuroprotection .

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of oxadiazole derivatives are another area of interest.

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Case Studies : In vitro studies have reported that certain oxadiazole derivatives significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.

CompoundModificationActivity TypeIC50/ GI50 Value
Compound APara-substitutionAnticancer3.52 µM (HL-60)
Compound BHydroxyl group additionAntimicrobialZone of inhibition: 20 mm
Compound CSulfonamide moietyNeuroprotectiveIC50 = 140 µM (MAO-B)

This table summarizes key findings from various studies highlighting how specific modifications enhance the biological activities of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole depends on its specific application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

    Material Science: In electronic applications, the compound’s structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and other devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
  • Structure : Bromomethyl group at the meta position of the phenyl ring.
  • Molecular formula : C₁₀H₉BrN₂O (identical to the para isomer).
  • Melting point : 66–67.5°C (vs. 114–116°C for para isomer).
  • CAS Number : 926921-57-5 .
  • Key difference : Lower melting point due to reduced symmetry and weaker crystal lattice interactions .
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (CAS 256956-42-0)
  • Structure : Bromomethyl and methyl groups on the oxadiazole core are swapped (methyl at 5-position, bromomethylphenyl at 3-position).
  • Similarity score : 0.67 (compared to target compound) .
  • Impact : Altered electronic distribution may affect nucleophilic substitution reactivity.

Halogen-Substituted Analogs

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS 59562-68-4)
  • Structure : Fluorine replaces bromomethyl at the para position.
  • Molecular formula : C₉H₇FN₂O.
5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS 21354-98-3)
  • Structure : Bromine on an oxazole ring instead of oxadiazole.
  • Molecular formula: C₁₀H₈BrNO.
  • Melting point : 50.5–52°C .
  • Impact : Oxazole’s reduced ring strain compared to oxadiazole may alter reactivity in cross-coupling reactions .

Complex Heterocyclic Derivatives

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one
  • Structure : Combines triazole, oxadiazole, and bromobenzyl moieties.
  • Biological activity : Demonstrated antimicrobial properties, highlighting the role of bromine in enhancing bioactivity .
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1)
  • Structure : Bromine at the meta position on phenyl, methyl at oxadiazole 5-position.
  • Molecular formula : C₉H₇BrN₂O.
  • Application : Used in synthesis of kinase inhibitors due to balanced lipophilicity .

Pharmacologically Relevant Derivatives

5-[1-(1-Ethyl-1H-pyrazole-5-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole
  • Structure : Hybrid of oxadiazole, pyrazole, and pyrrolidine.
  • Application : Screening compound for drug discovery, emphasizing the versatility of oxadiazole in scaffold design .

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) CAS Number Key Properties/Applications
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Me, 5-(4-BrCH₂-C₆H₄) 114–116 362529-03-1 High reactivity for alkylation
5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Me, 5-(3-BrCH₂-C₆H₄) 66–67.5 926921-57-5 Lower symmetry, synthetic intermediate
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 3-Me, 5-(4-F-C₆H₄) N/A 59562-68-4 Enhanced metabolic stability
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole 5-Me, 3-(3-Br-C₆H₄) N/A 160377-57-1 Kinase inhibitor scaffold
5-Bromo-4-methyl-2-phenyl-1,3-oxazole 1,3-Oxazole 4-Me, 2-Ph, 5-Br 50.5–52 21354-98-3 Cross-coupling reagent

Key Findings and Implications

  • Positional isomerism significantly impacts physical properties (e.g., melting points) and reactivity. Para-substituted bromomethyl derivatives exhibit higher thermal stability due to symmetrical packing .
  • Halogen choice (Br vs. F) modulates electronic effects: Bromine enhances leaving-group ability in substitution reactions, while fluorine improves pharmacokinetics .
  • Multi-heterocyclic systems (e.g., oxadiazole-triazole hybrids) expand bioactivity profiles but require careful optimization of solubility and toxicity .

Biological Activity

5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS 362529-03-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C10H9BrN2OC_{10}H_{9}BrN_{2}O, with a molecular weight of 253.099 g/mol. The compound features a bromomethyl group that enhances its reactivity and biological profile.

PropertyValue
CAS Number 362529-03-1
Molecular Formula C10H9BrN2O
Molecular Weight 253.099 g/mol
Purity ≥95%

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, the biological activity of this compound has been evaluated in multiple studies.

Antimicrobial Activity

One study demonstrated that oxadiazole derivatives possess potent antibacterial properties against multidrug-resistant strains of Staphylococcus aureus (MRSA). The compound showed promising minimum inhibitory concentration (MIC) values in the low micromolar range:

CompoundMIC (µM)
This compound 4 µM (against MRSA ATCC 43300)

The compound's efficacy was further confirmed through time-kill assays, which indicated a significant reduction in bacterial counts over time .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : Some derivatives interact with GABA receptors, suggesting potential applications in neurology .
  • Synergistic Effects : The compound may exhibit synergistic effects when combined with other antibiotics or anticancer agents, enhancing overall efficacy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of oxadiazoles:

  • A study published in MDPI reported on the antimicrobial efficacy of various oxadiazole derivatives against MRSA strains, highlighting the importance of structural modifications for enhanced activity .
  • Another research article focused on the synthesis and biological evaluation of new oxadiazole-containing compounds that demonstrated significant antibacterial properties .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole, and how are they experimentally determined?

  • Molecular formula : C10_{10}H9_9BrN2_2O, with a molecular weight of 253.09 g/mol. The compound has a melting point of 114–116°C, as reported in the General Catalog of Kanto Reagents .
  • Methodology :

  • Melting point determination : Use differential scanning calorimetry (DSC) or capillary methods.
  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase).
  • Structural confirmation : 1^1H/13^13C NMR spectroscopy to verify substituent positions and bromomethyl group presence.

Q. What synthetic routes are effective for preparing this compound?

  • Key steps :

Oxadiazole ring formation : Condensation of amidoximes with carboxylic acid derivatives (e.g., using POCl3_3 or DCC coupling agents) .

Bromomethyl functionalization : Post-synthetic bromination of a methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the bromomethyl site .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to evaluate potential as a covalent inhibitor .
    • Validation : Compare computational predictions with experimental kinetic studies (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Case study : Conflicting results in angiotensin II receptor antagonism (e.g., ME3221 vs. other analogs) .
  • Methodology :

  • Assay standardization : Use isogenic cell lines and controlled ligand concentrations to minimize variability.
  • Metabolic stability testing : Perform liver microsome assays to assess compound degradation in vitro .
  • In vivo vs. in vitro correlation : Compare pharmacokinetic profiles (e.g., plasma half-life) with cellular activity data .

Q. How can thermal stability and decomposition pathways of this compound be analyzed under varying conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C, N2_2 atmosphere) .
  • Gas chromatography-mass spectrometry (GC-MS) : Identify volatile decomposition products (e.g., methyl bromide, oxadiazole fragments) .
    • Safety implications : Correlate decomposition data with hazard classifications (e.g., skin/eye irritation risks) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in oxadiazole derivatives?

  • Example : X-ray crystallography of a related triazolothiadiazole compound resolved positional isomerism .
  • Methodology :

  • Single-crystal growth : Use slow evaporation from dichloromethane/methanol mixtures.
  • Data refinement : Apply SHELX software to model electron density maps and validate bond angles/lengths .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

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